molecular formula C16H28N6O2S B11930172 N-(6-azidohexyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

N-(6-azidohexyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

Cat. No.: B11930172
M. Wt: 368.5 g/mol
InChI Key: FQCSBODFFJKHKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-azidohexyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is a complex organic compound featuring an azido group, a thienoimidazole ring, and a pentanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-azidohexyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide typically involves multiple steps:

    Formation of the Thienoimidazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienoimidazole core.

    Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the reagent.

    Attachment of the Hexyl Chain: The hexyl chain is attached through alkylation reactions, ensuring the correct positioning of the azido group.

    Formation of the Pentanamide Chain: The final step involves the formation of the pentanamide chain through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-azidohexyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide can undergo various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro compounds.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-azidohexyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a drug candidate or as a precursor for drug development.

    Industry: Used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(6-azidohexyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is not fully understood. it is believed to interact with specific molecular targets through its azido group, which can undergo click chemistry reactions. This interaction can lead to the formation of stable triazole linkages, which are important in various biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-azidohexyl)-5-(2-oxohexahydro-1H-imidazol-4-yl)pentanamide
  • N-(6-azidohexyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)butanamide

Uniqueness

N-(6-azidohexyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide is unique due to the presence of both the thienoimidazole ring and the azidohexyl chain. This combination of functional groups provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C16H28N6O2S

Molecular Weight

368.5 g/mol

IUPAC Name

N-(6-azidohexyl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C16H28N6O2S/c17-22-19-10-6-2-1-5-9-18-14(23)8-4-3-7-13-15-12(11-25-13)20-16(24)21-15/h12-13,15H,1-11H2,(H,18,23)(H2,20,21,24)

InChI Key

FQCSBODFFJKHKE-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCCCCN=[N+]=[N-])NC(=O)N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.